molecular formula C13H23NO3 B037594 N-(Cyclohexylcarbonyl)leucine CAS No. 121428-84-0

N-(Cyclohexylcarbonyl)leucine

Cat. No.: B037594
CAS No.: 121428-84-0
M. Wt: 241.33 g/mol
InChI Key: MJOSQGRPLTUAHR-UHFFFAOYSA-N
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Description

N-(Cyclohexylcarbonyl)leucine is a derivative of leucine, an essential amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Cyclohexylcarbonyl)leucine can be synthesized through the reaction of leucine with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylcarbonyl)leucine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the cyclohexylcarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(Cyclohexylcarbonyl)leucine has been extensively studied for its potential biological activity and various applications in different fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in protein synthesis and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other medical conditions.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical reactions

Mechanism of Action

The mechanism of action of N-(Cyclohexylcarbonyl)leucine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and transporters involved in amino acid metabolism. This modulation can influence various cellular processes, including protein synthesis and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-leucine: Another derivative of leucine with similar biological activity.

    N-Benzoyl-leucine: A compound with a benzoyl group instead of a cyclohexylcarbonyl group.

    N-Formyl-leucine: A derivative with a formyl group.

Uniqueness

N-(Cyclohexylcarbonyl)leucine is unique due to its cyclohexylcarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(cyclohexanecarbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOSQGRPLTUAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923802
Record name N-[Cyclohexyl(hydroxy)methylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121428-84-0
Record name N-Cyclohexanoylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121428840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Cyclohexyl(hydroxy)methylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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